1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline: is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazoloquinoline core substituted with dimethylphenyl groups at positions 1 and 3, and a methoxy group at position 8. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazoloquinoline Core: This can be achieved through the cyclization of appropriate precursors such as 3,4-dimethylphenylhydrazine and 2-chloroquinoline under basic conditions.
Substitution Reactions:
Aromatic Substitution: The dimethylphenyl groups are introduced through Friedel-Crafts alkylation reactions using 3,4-dimethylbenzene and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst concentration), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Halogenation, nitration, and sulfonation reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Chlorine (Cl₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of 8-methoxy-1,3-bis(3,4-dimethylphenyl)quinoline-2-carboxylic acid.
Reduction: Formation of 1,3-bis(3,4-dimethylcyclohexyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy group at position 8.
8-methoxy-1H-pyrazolo[4,3-c]quinoline: Lacks the dimethylphenyl groups at positions 1 and 3.
1,3-diphenyl-8-methoxy-1H-pyrazolo[4,3-c]quinoline: Has phenyl groups instead of dimethylphenyl groups.
Uniqueness
1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both dimethylphenyl groups and a methoxy group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1,3-bis(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c1-16-6-8-20(12-18(16)3)26-24-15-28-25-11-10-22(31-5)14-23(25)27(24)30(29-26)21-9-7-17(2)19(4)13-21/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXMFUOYDMUSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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